Arbidol

Descripción general

Descripción

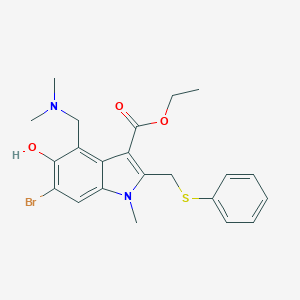

Umifenovir, sold under the brand name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It has been in use in Russia for approximately 25 years and in China since 2006. The compound is an indole-based, hydrophobic molecule that exhibits broad-spectrum antiviral activity against both RNA and DNA viruses .

Aplicaciones Científicas De Investigación

Umifenovir has been extensively studied for its antiviral properties and has applications in various fields:

Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

Biology: Investigated for its effects on viral replication and interaction with cellular components.

Medicine: Primarily used for the treatment and prevention of influenza and other respiratory viral infections. .

Industry: Employed in the pharmaceutical industry for the production of antiviral medications.

Mecanismo De Acción

Umifenovir exerts its antiviral effects through multiple pathways:

Direct-acting antiviral: It directly inhibits viral replication by interfering with the viral life cycle, including attachment and internalization.

Host-targeting agent: It modulates the host’s immune response, enhancing the production of interferons and stimulating the phagocytic function of macrophages

Membrane fusion inhibition: Umifenovir inhibits the fusion of the viral envelope with the host cell membrane, preventing viral entry into the cell.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Arbidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits viral fusion by stabilizing the prefusion conformation of the viral hemagglutinin, thereby preventing the virus from entering host cells . This compound also interacts with aromatic amino acids in proteins, which may contribute to its broad-spectrum antiviral activity . Additionally, it has been shown to induce the production of interferon and stimulate the phagocytic activity of macrophages .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It inhibits viral entry and post-entry stages, significantly impacting virus replication . In the context of SARS-CoV-2, this compound has been shown to block both viral entry and post-entry stages, with a notable inhibition rate . Furthermore, this compound can induce cell cycle arrest and inhibit the proliferation of certain cancer cells, such as esophageal squamous cell carcinoma .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It functions as molecular glue, stabilizing the prefusion conformation of viral hemagglutinin, which inhibits the large conformational rearrangements associated with membrane fusion in the low pH of the endosome . This compound also interacts with phospholipid membranes and protein motifs enriched in aromatic residues, which may inhibit several steps of viral life cycles . Additionally, it has been shown to inhibit the phosphorylation and activation of certain proteins involved in DNA replication and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound efficiently blocks viral entry and post-entry stages, with a higher inhibition rate observed at earlier stages . Studies have shown that this compound remains stable and effective over time, with no significant degradation observed in in vitro settings . Long-term effects on cellular function include sustained inhibition of viral replication and potential modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model for Crimean-Congo hemorrhagic fever, this compound at a dosage of 150 mg/kg/day showed no efficacy in vivo . Other studies have demonstrated that this compound can increase survival rates and reduce viral load and histopathological changes in infected animals . High doses of this compound have been associated with increased survival rates and reduced viral replication, but potential toxic effects at very high doses should be considered .

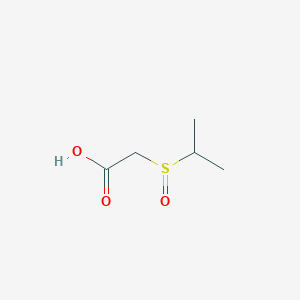

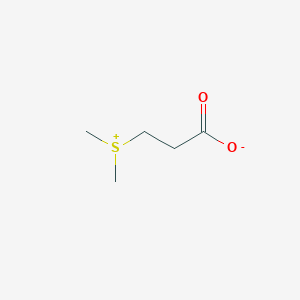

Metabolic Pathways

This compound undergoes extensive metabolism in the human body. The principal biotransformation pathways include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major metabolites identified in human plasma, urine, and feces include sulfinylthis compound, N-demethylsulfinylthis compound, and sulfonylthis compound . The liver and intestines are the major organs involved in the metabolism of this compound, with CYP3A4 being the primary enzyme responsible for its metabolism .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues. It is transported across cell membranes and accumulates in various tissues, including the liver, lungs, and kidneys . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . The drug’s bioavailability and pharmacokinetic properties have been studied extensively, with findings indicating efficient distribution and prolonged half-life .

Subcellular Localization

This compound is primarily localized in the cell nucleus, where it exerts its antiviral effects . It penetrates both uninfected and infected cells in unchanged form and is observed in the nuclear and cytoplasmic fractions . The localization of this compound in the cell nucleus is associated with its influence on the synthesis of cellular and virus-specific macromolecules, including RNA and DNA synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

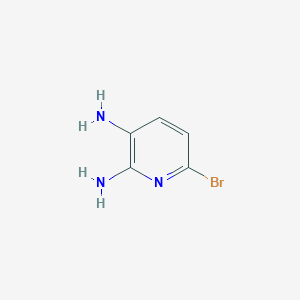

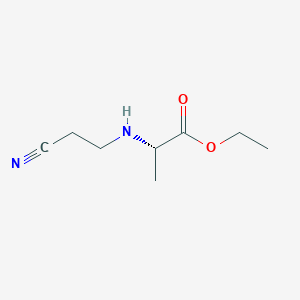

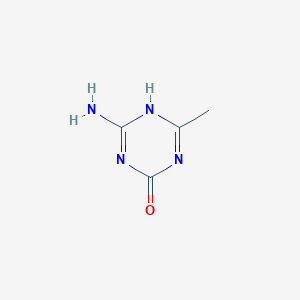

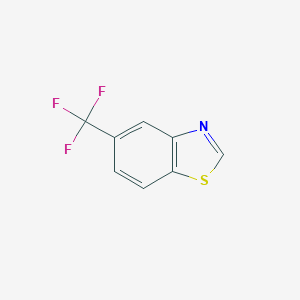

Umifenovir is synthesized through a multi-step process involving the following key steps:

Formation of the indole core: The synthesis begins with the formation of the indole core structure.

Bromination: The indole core undergoes bromination to introduce a bromine atom at a specific position.

Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as dimethylamino, phenylsulfanyl, and ethyl ester groups.

Final coupling: The final step involves coupling the substituted indole with an appropriate carboxylate ester to form the complete umifenovir molecule.

Industrial Production Methods

Industrial production of umifenovir involves optimizing the synthetic route for large-scale manufacturing. This includes:

Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a large scale.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the produced compound.

Análisis De Reacciones Químicas

Types of Reactions

Umifenovir undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of umifenovir with modified functional groups, which can exhibit different pharmacological properties .

Comparación Con Compuestos Similares

Umifenovir is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:

Oseltamivir: Another antiviral used for influenza treatment, but primarily acts as a neuraminidase inhibitor.

Favipiravir: An antiviral that inhibits viral RNA polymerase, used for treating influenza and other viral infections.

Remdesivir: A broad-spectrum antiviral that inhibits viral RNA polymerase, used for treating COVID-19

Propiedades

IUPAC Name |

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFYEAOKVJSACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895015 | |

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

"Expected to be poorly soluble" | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

131707-25-0 | |

| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umifenovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMIFENOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

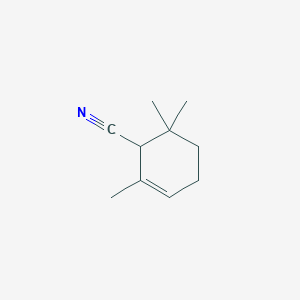

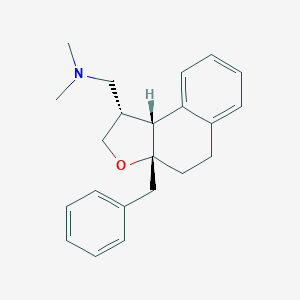

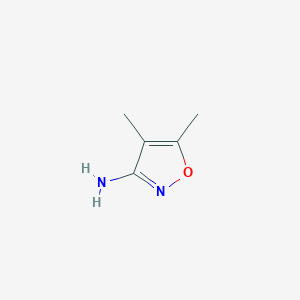

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)